4-(Morpholine-4-sulfonyl)-benzoyl chloride
Overview
Description
4-(Morpholine-4-sulfonyl)-benzoyl chloride is an organic compound with the molecular formula C10H12ClNO5S2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a morpholine-4-sulfonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Morpholine-4-sulfonyl)-benzoyl chloride can be synthesized through the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale reaction vessels and controlled environments to ensure the purity and yield of the product. The process may include additional purification steps such as recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(morpholine-4-sulfonyl)benzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other organic compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the modification of biomolecules such as proteins and peptides.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-sulfonyl)-benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amine and hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride
- 4-(Morpholine-4-sulfonyl)-benzene-1-sulfonyl chloride
- 4-(Morpholine-4-sulfonyl)-phenylsulfonyl chloride
Uniqueness
4-(Morpholine-4-sulfonyl)-benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. Its morpholine-4-sulfonyl group enhances its solubility and reactivity, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonylbenzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-11(14)9-1-3-10(4-2-9)18(15,16)13-5-7-17-8-6-13/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILBGHYXVLCGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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